molecular formula C14H17N3 B3084610 [1-(2-Aminophenyl)ethyl](pyridin-3-ylmethyl)amine CAS No. 1142214-26-3

[1-(2-Aminophenyl)ethyl](pyridin-3-ylmethyl)amine

Cat. No.: B3084610
CAS No.: 1142214-26-3
M. Wt: 227.3 g/mol
InChI Key: XUBSZHCJGKWUBD-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)ethylamine (CAS: 1142214-26-3) is a secondary amine featuring a 2-aminophenyl group linked via an ethyl chain to a pyridin-3-ylmethyl moiety. Its molecular formula is C₁₄H₁₇N₃, with a molecular weight of 227.31 g/mol . The compound’s structure combines aromatic amines (2-aminophenyl) and heteroaromatic (pyridine) systems, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(pyridin-3-ylmethylamino)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11(13-6-2-3-7-14(13)15)17-10-12-5-4-8-16-9-12/h2-9,11,17H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSZHCJGKWUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)ethylamine typically involves the reaction of 2-aminophenylethylamine with pyridin-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 1-(2-Aminophenyl)ethylamine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-(2-Aminophenyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 1-(2-Aminophenyl)ethylamine with structurally or functionally related amines, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural Analogues
Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) CAS Number Reference
1-(2-Aminophenyl)ethylamine 2-Aminophenyl + pyridin-3-ylmethyl C₁₄H₁₇N₃ 227.31 1142214-26-3
1-(2-Chloropyridin-3-yl)ethan-1-amine Chlorine substitution on pyridine ring C₇H₈ClN₂ 155.60 911825-90-6
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine Branched alkyl chain (3-methylbutan-2-yl) C₁₂H₂₀N₂ 192.30 N/A
[3-(3-Aminophenyl)-5-trifluoromethylpyridin-2-yl]dimethylamine Trifluoromethyl group + dimethylamine moiety C₁₄H₁₅F₃N₃ 294.29 1311279-91-0
Parabromodylamine (Brompheniraminum) Bromophenyl group + dimethylaminoethyl chain C₁₆H₁₉BrN₂ 319.24 86-22-6

Key Observations :

  • Substituent Effects: The target compound’s 2-aminophenyl group enhances nucleophilicity compared to halogenated analogues (e.g., 1-(2-chloropyridin-3-yl)ethan-1-amine ).
  • Heteroaromatic Systems : The pyridine ring in the target compound provides a rigid scaffold, contrasting with the thiophene or oxadiazole systems in other amines (e.g., {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine hydrochloride ).
Physicochemical Properties
Property 1-(2-Aminophenyl)ethylamine 1-(2-Chloropyridin-3-yl)ethan-1-amine Parabromodylamine
Water Solubility Moderate (polar NH₂ and pyridine groups) Low (chlorine reduces polarity) Low
Melting Point Not reported Not reported 98–100 °C
Stability Air-sensitive (amine oxidation) Stable under inert conditions Hygroscopic

Reactivity Trends :

  • The target compound’s primary amine (2-aminophenyl) is prone to oxidation or Schiff base formation, unlike tertiary amines like parabromodylamine .
  • Chlorinated analogues (e.g., ) exhibit lower reactivity in nucleophilic substitutions due to electron-withdrawing effects.

Biological Activity

The compound 1-(2-Aminophenyl)ethylamine , characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound comprises:

  • An aminophenyl group, which is known for its role in various biological interactions.
  • A pyridine ring , which can coordinate with metal ions, enhancing biological activity through the formation of metal complexes.
  • An ethyl bridge , linking the two functional groups, which may influence the compound's pharmacokinetics and interaction with biological targets.

The biological activity of 1-(2-Aminophenyl)ethylamine is likely mediated through:

  • Receptor-Ligand Interactions : The compound may act as a ligand for various biological receptors, influencing signaling pathways.
  • Metal Coordination : The pyridine nitrogen can interact with metal ions, potentially affecting enzyme activity and stability.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of aminophenyl compounds can possess antibacterial and antifungal activities. For instance, some pyridine-containing compounds demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria .
  • Antiproliferative Effects : Certain analogs have been evaluated for their anticancer properties, showing promising results in inhibiting cell proliferation in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AntiproliferativeInhibitory effects on cancer cell lines
Metal Complex FormationEnhanced biological activity through coordination

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyridine derivatives, including those similar to 1-(2-Aminophenyl)ethylamine. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in infectious diseases .
  • Anticancer Activity : In vitro studies on analogs showed IC50 values indicating effective antiproliferative activity against HeLa cells. The mechanisms involved apoptosis induction and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-aminophenyl)ethylamine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. Key steps include:

  • Reductive amination : Reacting 2-aminophenylacetaldehyde with (pyridin-3-ylmethyl)amine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5–6) at 25–40°C.
  • Nucleophilic substitution : Using a halogenated precursor (e.g., 1-(2-bromoethyl)-2-aminobenzene) and (pyridin-3-ylmethyl)amine in polar aprotic solvents (e.g., DMF) with K2CO3 as a base at 80–100°C .
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can the structural features of this compound be characterized to confirm its identity and purity?

  • Methodological Answer :

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–8.5 ppm, ethylamine protons at δ 2.6–3.2 ppm) .
  • Mass spectrometry : Confirm molecular weight (calculated for C14H17N3: 227.14 g/mol) using ESI-MS or HRMS.
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry and bonding patterns .

Q. What biological targets or pathways are associated with this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., pyridine- and benzylamine-containing compounds) suggest potential interactions with:

  • GPCRs : Dopamine or serotonin receptors due to the ethylamine moiety .
  • Enzymes : Monoamine oxidases (MAOs) or kinases, as pyridine derivatives often modulate redox-active sites .
    • Experimental validation : Perform receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies (e.g., fluorometric MAO assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for specific receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to dock the compound into receptor structures (e.g., PDB ID 4LAR for dopamine receptors). Focus on hydrogen bonding (amine groups) and π-π stacking (pyridine/benzene rings) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • Validation : Compare computational results with experimental IC50 values from competitive binding assays .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or assay-specific biases (e.g., cell-line dependency) .
  • Dose-response studies : Re-test the compound across multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., cAMP accumulation for GPCR activity) .
  • Structural tweaks : Modify substituents (e.g., fluorination of the pyridine ring) to isolate activity-contributing groups .

Q. How can the compound’s reactivity under physiological conditions be evaluated for drug development?

  • Methodological Answer :

  • Stability assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation via LC-MS over 24 hours .
  • Metabolic profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Spill management : Neutralize with 10% acetic acid and adsorb with vermiculite.
  • Storage : Keep in a desiccator at 4°C under nitrogen to prevent oxidation .

Q. How can researchers design dose-response experiments to minimize cytotoxicity in cell-based assays?

  • Methodological Answer :

  • Pilot toxicity screen : Use MTT or resazurin assays to determine IC50 in HEK-293 or HepG2 cells.
  • Sub-toxic dosing : Select concentrations ≤10% of IC50 for functional assays (e.g., 0.1–10 µM) .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Aminophenyl)ethyl](pyridin-3-ylmethyl)amine
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[1-(2-Aminophenyl)ethyl](pyridin-3-ylmethyl)amine

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